PIKfyve Inhibitory Potency of the 3-Chlorophenyl Isomer: IC50 = 32 nM
N-(3-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-75-8) inhibits the lipid kinase PIKfyve with an IC50 of 32 nM in a biochemical assay using the Promega ADP-Glo Kinase platform run by Carna Biosciences [1][2]. This establishes the 3-chlorophenyl regioisomer as a moderately potent PIKfyve inhibitor. In contrast, the para-chloro analog (CAS 941994-72-5) lacks any reported PIKfyve activity and is instead characterized as an HDAC6/HDAC7 inhibitor with sub-μM IC50 values [3]. Within the broader PIKfyve inhibitor landscape, apilimod, a structurally unrelated clinical-stage inhibitor, shows comparable potency ranges depending on assay format [4], placing this compound within the potency range of known research-grade PIKfyve probes. The observed 32 nM IC50 for this compound is well within the range that would be considered useful for cellular target engagement studies, though it is approximately 5-fold less potent than the most optimized PIKfyve tool compounds (e.g., PIKfyve-IN-1, IC50 = 6.9 nM) .
| Evidence Dimension | PIKfyve inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | (a) 4-Cl regioisomer CAS 941994-72-5: no PIKfyve activity reported; target shifted to HDAC6/7; (b) Apilimod: reported PIKfyve IC50 in a comparable potency range; (c) PIKfyve-IN-1: IC50 = 6.9 nM (highly optimized tool); YM201636: IC50 = 33 nM (closely matched potency comparator) |
| Quantified Difference | Target class divergence (PIKfyve vs. HDAC6/7) as a function of chlorine position; approximately 5-fold less potent than most optimized PIKfyve tool compound (PIKfyve-IN-1); virtually identical potency to YM201636 (33 nM vs. 32 nM) |
| Conditions | PIKfyve biochemical inhibition assay; Promega ADP-Glo Kinase platform; Carna Biosciences proprietary methodology |
Why This Matters
This 32 nM PIKfyve IC50 defines a specific target engagement point that is absent in the 4-chloro regioisomer, making CAS 941994-75-8 uniquely suitable for autophagy-lysosomal pathway research requiring PIKfyve modulation rather than HDAC inhibition.
- [1] BindingDB. BDBM645402. PIKfyve IC50: 32 nM. ADP-Glo Kinase Assay, Carna Biosciences. Deposited 8/9/2024 and 10/14/2025 (two independent entries confirming same value). View Source
- [2] BindingDB. US20240016810, Compound TABLE 16.15; US20240150358, Example 00181. PIKfyve IC50: 32 nM. View Source
- [3] Kuujia. CAS 941994-72-5. N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide. HDAC6/HDAC7 IC50 < 1 μM; tubulin binding data from MD Anderson Cancer Center (Cancer Research, July 2023). View Source
- [4] Patents-Review.com. NOVEL INHIBITORS OF PIKFYVE AND METHODS USING SAME (2024). Apilimod clinical-stage PIKfyve inhibitor contextual reference. View Source
